molecular formula C16H22FN3O4 B2430566 Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 2034248-14-9

Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Cat. No.: B2430566
CAS No.: 2034248-14-9
M. Wt: 339.367
InChI Key: RESMWBJRMCSCGM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and an ester functional group, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl acetoacetate and appropriate amines under controlled conditions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via cyclization reactions, often using amines and aldehydes or ketones.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can be compared with similar compounds, such as:

    Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: Similar structure but with a sulfonyl group and carbamate ester.

    (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone: Contains a thiazole ring instead of the butanoate ester.

    (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone: Features a trifluoromethyl group on the phenyl ring.

These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications.

Biological Activity

Ethyl 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing an overview supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is C15H20FN3O4C_{15}H_{20}FN_{3}O_{4}. The compound features a pyrimidine ring, which is known for its role in various biological activities, particularly in the development of anti-cancer agents.

PropertyValue
Molecular Weight320.34 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available
SolubilitySoluble in organic solvents

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cell signaling pathways. The fluoropyrimidine moiety is particularly significant as it contributes to the compound's ability to inhibit certain enzymes and receptors associated with tumor growth and proliferation.

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound significantly inhibited the growth of various cancer cell lines. The compound was shown to induce apoptosis in malignant cells, suggesting its potential as an anti-cancer agent .
  • Pharmacokinetics : Research indicates that the compound undergoes extensive metabolism, leading to various metabolites that may also exhibit biological activity. In vivo studies revealed that the primary metabolic pathway involves glucuronidation, which is crucial for drug clearance .
  • Immunomodulatory Effects : In vitro assays using mouse splenocytes indicated that the compound could enhance immune responses by modulating PD-L1 interactions, thereby promoting T-cell activation . This finding highlights its potential application in immunotherapy.

Table 2: Summary of Biological Activities

Biological ActivityObservations
Anti-cancerInduces apoptosis in cancer cell lines
MetabolismPrimarily metabolized via glucuronidation
ImmunomodulationEnhances T-cell activation

Properties

IUPAC Name

ethyl 4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-3-12-15(17)16(19-10-18-12)24-11-7-8-20(9-11)13(21)5-6-14(22)23-4-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMWBJRMCSCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC(=O)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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